molecular formula C18H16N4O2 B5502384 5,5-DIMETHYL-3-(2-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE

5,5-DIMETHYL-3-(2-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE

Cat. No.: B5502384
M. Wt: 320.3 g/mol
InChI Key: UFRKHATYXVKTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-DIMETHYL-3-(2-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl group and the triazoloisoquinoline core structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

5,5-dimethyl-3-(2-nitrophenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-18(2)11-12-7-3-4-8-13(12)16-19-20-17(21(16)18)14-9-5-6-10-15(14)22(23)24/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRKHATYXVKTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-DIMETHYL-3-(2-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-nitrobenzaldehyde with 5,5-dimethyl-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloisoquinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5,5-DIMETHYL-3-(2-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5-DIMETHYL-3-(2-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-3-(2-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-DIMETHYL-3-(2-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE is unique due to its specific triazoloisoquinoline core structure combined with the nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.